molecular formula C19H16ClFN2O2S B2724625 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide CAS No. 896607-14-0

5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2724625
CAS No.: 896607-14-0
M. Wt: 390.86
InChI Key: DIHHYZIYSQZQGO-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with 5-chloro-2-methoxybenzamide under appropriate conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the thiazole ring and the fluorophenyl group contributes to its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c1-25-17-7-4-13(20)10-16(17)18(24)22-9-8-15-11-26-19(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHHYZIYSQZQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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